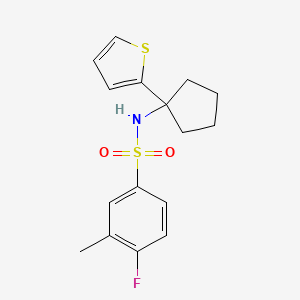

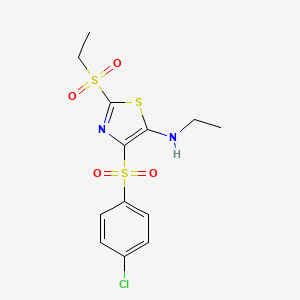

![molecular formula C14H10F2N4O3S B2467216 2-((difluoromethyl)sulfonyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide CAS No. 2034449-60-8](/img/structure/B2467216.png)

2-((difluoromethyl)sulfonyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzamide and difluoromethylsulfonyl groups are likely to contribute to the overall polarity of the molecule, while the pyrazolo[1,5-a]pyrimidine core could potentially participate in aromatic stacking interactions .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The benzamide group could potentially undergo hydrolysis under acidic or basic conditions, while the difluoromethylsulfonyl group might be susceptible to nucleophilic attack .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would depend on the strength of the intermolecular forces .科学的研究の応用

- Application : The pyrazolo[1,5-a]pyrimidine-based fluorophores (PPs) 4a–g have been identified as strategic compounds for optical applications. They offer simpler and greener synthetic methods compared to other fluorophores (e.g., BODIPYS). Additionally, their tunable photophysical properties make them suitable for bioimaging and sensing applications .

- Application : The compound 2-((pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide has been discovered as a selective and orally bioavailable DDR1 inhibitor. This finding opens avenues for developing targeted cancer therapies .

- Application : Some derivatives of this compound exhibit superior cytotoxic activities against cancer cell lines (e.g., MCF-7, HCT-116) compared to the standard drug sorafenib. These promising results highlight its potential as an anticancer agent .

Fluorescent Probes and Imaging Agents

DDR1 Inhibitors for Cancer Therapy

Anticancer Activity

将来の方向性

作用機序

Target of Action

The compound 2-difluoromethanesulfonyl-N-{pyrazolo[1,5-a]pyrimidin-6-yl}benzamide is a part of a family of pyrazolo[1,5-a]pyrimidines . These compounds have been identified as strategic compounds for optical applications . They have also been found to inhibit CDK2, a cyclin-dependent kinase . CDK2 is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Mode of Action

The compound interacts with its target, CDK2, and inhibits its activity . This inhibition results in a significant alteration in cell cycle progression, in addition to apoptosis induction within certain cell lines .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle progression pathway. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell death .

Pharmacokinetics

The compound’s cytotoxic activities against certain cell lines suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The compound shows superior cytotoxic activities against certain cell lines, including MCF-7 and HCT-116, with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also shows moderate activity against HepG-2 with an IC50 range of 48–90 nM . These results suggest that the compound has potent anti-proliferative effects.

Action Environment

The compound’s optical applications suggest that it may be influenced by light exposure

特性

IUPAC Name |

2-(difluoromethylsulfonyl)-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2N4O3S/c15-14(16)24(22,23)11-4-2-1-3-10(11)13(21)19-9-7-17-12-5-6-18-20(12)8-9/h1-8,14H,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATRLNLGADCNRIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CN3C(=CC=N3)N=C2)S(=O)(=O)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((difluoromethyl)sulfonyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

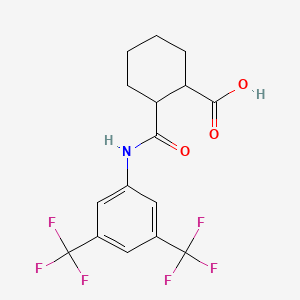

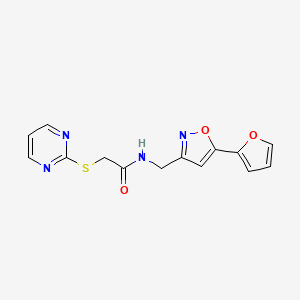

![ethyl 4-[[2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2467134.png)

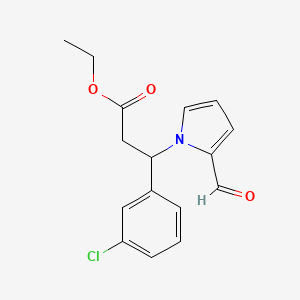

![2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(3-methylphenyl)acetamide](/img/structure/B2467139.png)

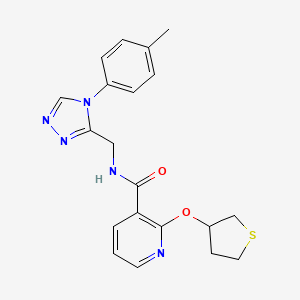

![2-(Furan-2-yl)-5-((4-phenylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2467141.png)

![6-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-diazepan-1-yl)pyridine-3-carboxylic acid](/img/structure/B2467147.png)

![5-chloro-1-[(4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B2467148.png)

methanone](/img/structure/B2467152.png)

![9-(5-chloro-2,4-dimethoxyphenyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2467154.png)

![N-[[4-(2,6-Dimethylmorpholine-4-carbonyl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2467155.png)